molecular formula C17H23N5O2S B2503296 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 749220-76-6

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No. B2503296
CAS RN: 749220-76-6
M. Wt: 361.46
InChI Key: UNXAAJVSMYGEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H23N5O2S and its molecular weight is 361.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Elucidation

Compounds with a 1,2,4-triazole ring system, such as "2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide," have attracted significant interest due to their wide range of pharmaceutical activities. These activities include antibacterial, antifungal, antitubercular, antiviral, antitumor, and antidepressant properties. The structural elucidation of such compounds is crucial for understanding their pharmacological potential. Studies have shown that these compounds can be synthesized with various substitutions, leading to different biological activities. The structural features are determined using techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, providing insights into their potential applications in drug development (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).

Antimicrobial Screening

The antimicrobial screening of 1,2,4-triazole derivatives is a primary area of research. These compounds are screened for in-vitro antibacterial, antifungal, and antitubercular activity, showcasing a broad spectrum of action against various pathogens. This area of study is vital for developing new antibiotics to combat resistant bacterial strains, indicating the importance of such compounds in addressing global health challenges (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).

Antiviral and Virucidal Activity

Investigations into the antiviral and virucidal activities of 1,2,4-triazole derivatives have highlighted their potential in the treatment of viral infections. Some derivatives have been found to reduce viral replication effectively, underscoring their importance in developing antiviral therapies. This research avenue is particularly relevant in the context of emerging viral diseases, where new treatment options are urgently needed (M. Wujec, T. Plech, A. Siwek, B. Rajtar, M. Polz-Dacewicz, 2011).

Anticancer Activity

The anticancer activity of 1,2,4-triazole derivatives has been a significant focus of research, with studies demonstrating their efficacy against various cancer cell lines. The development of such compounds as anticancer agents is critical for offering more targeted and less toxic treatment options for cancer patients. Research in this field continues to explore the mechanisms of action and potential clinical applications of these compounds (Afnan H. Ghani, Ammar J. Alabdali, 2022).

properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S/c1-24-14-9-5-8-13(10-14)19-15(23)11-25-17-21-20-16(22(17)18)12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7,11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXAAJVSMYGEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328029
Record name 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269107
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

749220-76-6
Record name 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.